Alpk1-IN-2 vs. DF-003: Biochemical ALPK1 Inhibitory Potency Comparison
Alpk1-IN-2 inhibits recombinant human ALPK1 with an IC50 of 95 nM in a biochemical assay [1]. In contrast, DF-003, a structurally novel ALPK1 inhibitor, exhibits an IC50 of 1.5 nM in a similar biochemical assay [2]. This represents a 63-fold difference in potency, highlighting that Alpk1-IN-2 is a substantially weaker ALPK1 binder suitable for studies where moderate target engagement is desired.
| Evidence Dimension | Biochemical IC50 against human ALPK1 |
|---|---|
| Target Compound Data | 95 nM |
| Comparator Or Baseline | DF-003: 1.5 nM |
| Quantified Difference | 63-fold lower potency |
| Conditions | Recombinant human ALPK1, in vitro kinase assay |
Why This Matters
This potency differential is critical for experimental design; Alpk1-IN-2 is not suitable as a direct substitute for DF-003 in assays requiring high-affinity target engagement.
- [1] Liu, D., Xu, C., Melvin, L.S., et al. (2023). Benzothiazole and quinoline derivatives and their use. World Intellectual Property Organization, WO2022063153A1. View Source
- [2] Fan, J., et al. (2025). Discovery of a selective alpha-kinase 1 inhibitor for the rare disease ROSAH syndrome. Nature Communications, 16, Article 8512. View Source
